5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-(2,2,2-Trifluoroacetamido)isophthalic acid is an organic compound characterized by the presence of trifluoroacetamido and isophthalic acid moieties. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroacetamido)isophthalic acid typically involves the protection of the amino group of 5-aminoisophthalic acid using trifluoroacetic anhydride, resulting in the formation of 5-(2,2,2-trifluoroacetamido)isophthalic acid . The reaction is carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of 5-(2,2,2-Trifluoroacetamido)isophthalic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2,2,2-Trifluoroacetamido)isophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamido group can participate in nucleophilic substitution reactions.
Condensation Reactions: The carboxylic acid groups can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents.
Condensation: Reagents like oxalyl chloride for acylation or dicyclohexylcarbodiimide for amide formation.
Major Products:
Amides and Esters: Depending on the reactants used, the major products can include various amides and esters derived from 5-(2,2,2-Trifluoroacetamido)isophthalic acid.
Scientific Research Applications
5-(2,2,2-Trifluoroacetamido)isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism by which 5-(2,2,2-Trifluoroacetamido)isophthalic acid exerts its effects involves its ability to interact with various molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The carboxylic acid groups can participate in coordination with metal ions, affecting their bioavailability and reactivity .
Comparison with Similar Compounds
5-Aminoisophthalic acid: Lacks the trifluoroacetamido group, resulting in different reactivity and applications.
5-Nitroisophthalic acid: Contains a nitro group instead of a trifluoroacetamido group, leading to distinct chemical properties.
Uniqueness: 5-(2,2,2-Trifluoroacetamido)isophthalic acid is unique due to the presence of the trifluoroacetamido group, which imparts specific chemical properties such as increased acidity and the ability to form strong hydrogen bonds. These properties make it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C10H6F3NO5 |
---|---|
Molecular Weight |
277.15 g/mol |
IUPAC Name |
5-[(2,2,2-trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H6F3NO5/c11-10(12,13)9(19)14-6-2-4(7(15)16)1-5(3-6)8(17)18/h1-3H,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
ZUCFGSZKXVQXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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